molecular formula C13H17NO4 B1288927 N-BOC-N-PHENYLGLYCINE CAS No. 150806-61-4

N-BOC-N-PHENYLGLYCINE

Cat. No.: B1288927
CAS No.: 150806-61-4
M. Wt: 251.28 g/mol
InChI Key: KIAPYAZGXJCKQL-UHFFFAOYSA-N
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Description

N-BOC-N-PHENYLGLYCINE is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of phenylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during multi-step synthesis processes. The Boc group is known for its stability under various reaction conditions and can be easily removed when necessary.

Mechanism of Action

Target of Action

N-BOC-N-PHENYLGLYCINE, also known as N-(tert-Butoxycarbonyl)-N-phenylglycine or N-Boc-N-phenyl-glycine, is primarily used as a reagent in the field of organic chemistry . It is particularly used for the assignment of absolute configuration of chiral primary amines .

Mode of Action

The compound acts as a protecting group for amino acids in peptide synthesis . It is introduced to the amino acid via a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, which protects the amine functionality during subsequent reactions .

Biochemical Pathways

This compound is involved in the semipinacol rearrangement of vinylogous α-ketol . This rearrangement is cocatalyzed by a cinchona-based primary amine and Brønsted acids such as N-Boc-phenylglycine . The reaction proceeds via complexation, nucleophilic addition, dehydration, carbon atom migration, enamine–imine tautomerization, imine hydrolysis, Walden inversion, and catalyst regeneration .

Pharmacokinetics

It is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile can influence its availability in different reaction environments.

Result of Action

The primary result of this compound’s action is the protection of the amine functionality in amino acids, allowing for selective reactions to occur at other sites in the molecule . In the context of the semipinacol rearrangement, it contributes to the formation of spirocyclic diketones with chiral all-carbon quaternary stereocenters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the efficiency of the Boc protection . Additionally, the choice of solvent can impact the reaction due to the compound’s differential solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-BOC-N-PHENYLGLYCINE can be synthesized through the reaction of phenylglycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc group is introduced to the amino group of phenylglycine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes .

Comparison with Similar Compounds

N-BOC-N-PHENYLGLYCINE is unique due to its specific structure and the presence of the Boc protecting group. Similar compounds include:

These compounds share the Boc protecting group but differ in their core structures and specific applications.

Properties

IUPAC Name

2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPYAZGXJCKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619837
Record name N-(tert-Butoxycarbonyl)-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150806-61-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150806-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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